(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
- Photoinduced Electron Transfer: The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl) is involved in a selective conversion process. It participates in a photoinduced intermolecular electron transfer, generating 3,4-dihydrobenzoquinolinone derivatives with high yields. This process highlights its potential in chemical synthesis and transformations under light irradiation (Maekawa et al., 2004).
Biological Activities
- B-Raf Inhibitory and Anti-Proliferation Activities: Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, including compounds with structures similar to the one , have been synthesized and evaluated for their inhibitory activities against B-Raf kinase, an important target in cancer therapy. These derivatives also displayed anti-proliferative activities against human melanoma cell lines, indicating potential applications in oncological research (Yang et al., 2012).
Material Sciences and Photophysical Studies
- Self-Assembly in Metallomacrocycles: The compound's derivatives have been used in the self-assembly of dinuclear monohelicates. These structures have notable photophysical properties, making them interesting for material science applications. Their redox properties were also explored, providing insights into their potential use in electronic and photonic devices (Phukon et al., 2022).
Antimicrobial and Antitubercular Applications
- Antitubercular Agents: Some derivatives of the compound have been synthesized and shown promising results as antitubercular agents against Mycobacterium tuberculosis. This highlights its potential application in developing new therapeutics for tuberculosis (Kantevari et al., 2011).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-11-16(10-23-24)18-13-25(12-15-6-2-3-7-17(15)18)22(26)21-14-27-19-8-4-5-9-20(19)28-21/h2-11,18,21H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQFYCKQJPMTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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